molecular formula C11H15BrN2O2 B592105 tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate CAS No. 1188477-11-3

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate

Cat. No.: B592105
CAS No.: 1188477-11-3
M. Wt: 287.157
InChI Key: VZSVACAXEJGOMW-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol . It is commonly used in various chemical reactions and research applications due to its unique structure and properties.

Biochemical Analysis

Biochemical Properties

tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate: plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, This compound can bind to specific protein receptors, altering their conformation and function, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of This compound on cells are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . It can also affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, This compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. One key mechanism is its binding to enzyme active sites, where it can act as an inhibitor or activator. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s activity, affecting the metabolism of other substrates . Additionally, This compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to This compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s impact on cellular function.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, This compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The involvement of cofactors, such as NADPH, is crucial for the enzymatic reactions that metabolize This compound , ensuring its proper breakdown and elimination from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl chloroformate and methylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative .

Scientific Research Applications

Chemistry: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the carbamate group. This unique structure imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSVACAXEJGOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672086
Record name tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188477-11-3
Record name tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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